Sequence Divergence from Prototypical Esculentin-1 Confers Distinct Physicochemical Properties
Esculentin-1SEb (GLFSKFNKKKIKSGLFKIIKTAGKEAGLEALRTGIDVIGCKIKGEC) differs from the prototypical esculentin-1 peptide of Rana esculenta (GIFSKLGRKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC) at multiple positions, most notably: Phe4→Ser4, Lys8→Arg8, Asn9→Lys9, Ile13→Lys13, and several additional substitutions throughout the central and C-terminal regions [1][2]. These substitutions shift the net charge from approximately +5 (prototypical esculentin-1) to +7 (Esculentin-1SEb), calculated from primary sequence analysis [3]. The increased cationicity of Esculentin-1SEb is predicted to enhance electrostatic attraction to negatively charged bacterial membranes, a key determinant of antimicrobial potency [4]. However, quantitative MIC data from direct head-to-head comparisons between Esculentin-1SEb and prototypical esculentin-1 under identical assay conditions are not available in the public domain; the antibacterial activity of Esculentin-1SEb was originally assessed using zone-of-inhibition assays against E. coli K12 and M. luteus NCT C2665, while prototypical esculentin-1 MICs (0.1–0.7 µM against multiple species) were determined by liquid microdilution, precluding direct cross-study inference [1][2].
| Evidence Dimension | Primary sequence divergence (amino acid mismatches) and calculated net molecular charge |
|---|---|
| Target Compound Data | Sequence: GLFSKFNKKKIKSGLFKIIKTAGKEAGLEALRTGIDVIGCKIKGEC. Net charge: +7. pI: 9.87. |
| Comparator Or Baseline | Prototypical Esculentin-1 (Rana esculenta): GIFSKLGRKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC. Net charge: approx. +5. pI: not available. |
| Quantified Difference | ≥8 residue substitutions; net charge difference of +2 (higher cationicity for Esculentin-1SEb) |
| Conditions | Sequence comparison derived from Edman sequencing (Esculentin-1SEb) and molecular cloning (prototypical esculentin-1). Net charge calculated by ProtParam (biopython). |
Why This Matters
Higher net positive charge (+7 vs. +5) may translate to enhanced bacterial membrane affinity, making Esculentin-1SEb a structurally distinct candidate for structure-activity relationship studies, but this hypothesis lacks direct experimental validation.
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- [2] Simmaco M, Mignogna G, Barra D, Bossa F. Antimicrobial peptides from skin secretions of Rana esculenta. Molecular cloning of cDNAs encoding esculentin and brevinins and isolation of new active peptides. J Biol Chem. 1994 Apr 22;269(16):11956-11961. PMID: 8163477. View Source
- [3] AMPDB Database. AMPDB_876: Esculentin-1SEb. Physicochemical parameters computed by ProtParam module (biopython 1.79). Accessed from bblserver.org.in. View Source
- [4] Yeaman MR, Yount NY. Mechanisms of antimicrobial peptide action and resistance. Pharmacol Rev. 2003 Mar;55(1):27-55. doi: 10.1124/pr.55.1.2. PMID: 12615953. View Source
